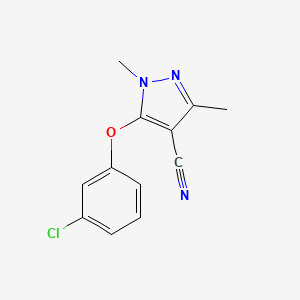
5-(3-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbonitrile
Übersicht
Beschreibung
5-(3-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbonitrile (5-CPPC) is a small molecule that has been used in various scientific research applications. It is a synthetic compound that has been studied for its potential applications in drug discovery, drug delivery systems, and biochemistry. 5-CPPC has been found to have a wide range of biochemical and physiological effects, which makes it a useful tool for scientific research.
Wissenschaftliche Forschungsanwendungen
Crystal and Molecular Structures
- The study of crystal and molecular structures of pyrazole derivatives, such as the one titled "Crystal and Molecular Structure of 5-Amino-1-(2-chloro- ethyl)-1H-pyrazole-4-carbonitrile" (Fathima et al., 2014), highlights the importance of intermolecular interactions in stabilizing these compounds, which can be crucial for developing new materials and drugs.
Synthesis of Novel Derivatives
- Research on synthesizing novel pyridine and pyrazole derivatives, as demonstrated in the paper "Synthesis of novel substituted pyridine derivatives from 3,5-diacetyl-2,6-dimethylpyridine" (Zhang et al., 2009), explores the creation of new compounds with potential applications in various chemical industries.
Facile Synthesis Methods
- The development of facile synthesis methods for pyrazole derivatives, like the one detailed in "Facile one-pot synthesis of 5-amino-1H-pyrazole-4-carbonitriles using alumina–silica-supported MnO2 as a recyclable catalyst in water" (Poonam & Singh, 2019), is significant for efficient and environmentally friendly production of these chemicals.
Antitumor Agents
- The paper "Design, synthesis and structure-activity relationship study of novel pyrazole-based heterocycles as potential antitumor agents" (Farag et al., 2010) explores the potential of pyrazole derivatives as antitumor agents, indicating their significance in the development of new cancer treatments.
Hybrid Molecules
- Studies such as "New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile" (Dotsenko et al., 2020) highlight the formation of hybrid molecules with pyrazole units, which can lead to the discovery of compounds with unique properties.
Reactivity with Nitrogen-Containing Bases
- The reactivity of pyrazole derivatives with various nitrogen-containing bases, as discussed in "Three ways of reactions of 5-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenyl-1,3-oxazole-4-carbonitrile and its analogs with nitrogen-containing bases" (Shablykin et al., 2008), is crucial for synthesizing new compounds with diverse applications.
Wirkmechanismus
Target of Action
Related compounds such as 2-(3-chlorophenoxy)propionic acid are known to act as herbicides . Another compound, BAY 1797, is a selective antagonist for purinergic P2X 4 receptors
Mode of Action
Related compounds such as 2-(3-chlorophenoxy)propionic acid are known to act as herbicides . The mode of action of herbicides typically involves inhibiting the growth of unwanted plants by interfering with the function of essential plant enzymes.
Biochemical Pathways
For instance, ligand binding can trigger signaling via guanine nucleotide-binding proteins (G proteins) and modulate the activity of downstream effectors, such as adenylate cyclase .
Pharmacokinetics
A related compound, tmk, has been studied for its improved potency, protein binding, and pharmacokinetic potential .
Result of Action
Related compounds such as hexaflumuron can inhibit the synthesis of chitin in target pests, causing their death or infertility .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
5-(3-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes, thereby affecting their activity. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of specific genes involved in metabolic pathways, thereby affecting cellular metabolism . Additionally, it can impact cell signaling pathways, leading to changes in cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular functions. For instance, it has been observed to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxicity or adverse effects. Threshold effects have been observed, where a specific dosage is required to elicit a response . Toxicity studies have shown that high doses can cause significant adverse effects, highlighting the importance of dosage optimization in research and potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence its localization and accumulation within cells, affecting its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its activity, as it may interact with different biomolecules within various cellular compartments .
Eigenschaften
IUPAC Name |
5-(3-chlorophenoxy)-1,3-dimethylpyrazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O/c1-8-11(7-14)12(16(2)15-8)17-10-5-3-4-9(13)6-10/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLPJUAWUNSADIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C#N)OC2=CC(=CC=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901187664 | |
| Record name | 5-(3-Chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901187664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
956369-26-9 | |
| Record name | 5-(3-Chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=956369-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3-Chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901187664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



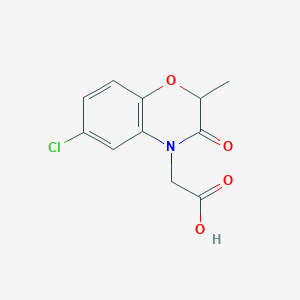
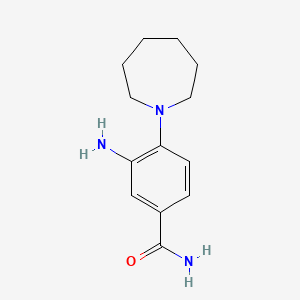
![Benzyl 2-[(2-phenylacetyl)amino]acetate](/img/structure/B3038982.png)
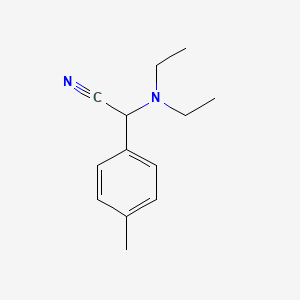
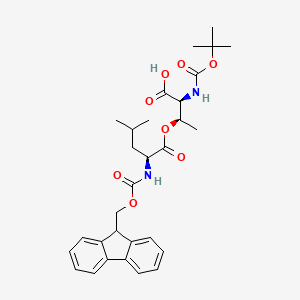
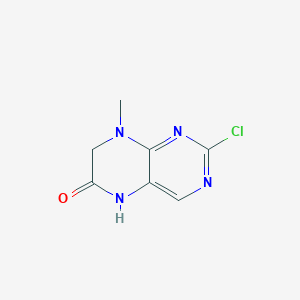
![[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B3038987.png)
![(6aR,10aS)-10a-(4-chlorophenylsulfonyl)-1,4-difluoro-6a,7,10,10a-tetrahydro-6H-benzo[c]chromen-8(9H)-one](/img/structure/B3038988.png)





![4-chloro-N-[7-(ethoxyimino)-5,5-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]benzamide](/img/structure/B3038999.png)